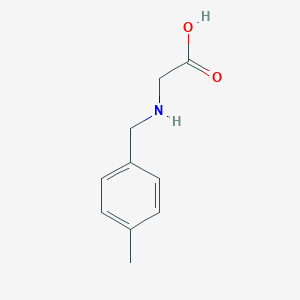

(4-Methyl-benzylamino)-acetic acid

描述

(4-Methyl-benzylamino)-acetic acid is an organic compound that features a benzylamine group substituted with a methyl group at the para position and an acetic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzylamino)-acetic acid typically involves the reaction of 4-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反应分析

Substitution Reactions

The benzylamine group facilitates nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form tertiary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine .

Key Conditions and Products

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 80°C | N-Methyl derivative |

| Acylation | AcCl, Et₃N | THF, 0°C → RT | Acetylated amide |

Oxidation Reactions

The acetic acid moiety undergoes oxidation, particularly under strong oxidizing agents:

-

Carboxylic Acid Formation : Reaction with KMnO₄ in acidic or neutral media converts the acetic acid group to CO₂, but controlled oxidation preserves the backbone .

-

Benzyl Group Oxidation : The 4-methylbenzyl group oxidizes to a carboxylic acid derivative using CrO₃/H₂SO₄ .

Oxidation Pathways

Reduction Reactions

The amine group participates in reduction:

-

Amine Reduction : LiAlH₄ reduces the amide bond (if present) to secondary amines.

-

Aromatic Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring to cyclohexane derivatives .

Acid-Base Behavior

The compound’s pKa values (derived from analogs in ) govern its reactivity:

| Functional Group | pKa (Estimated) |

|---|---|

| Carboxylic Acid | ~2.8–3.2 |

| Amine (NH) | ~9.8–10.2 |

This dual acidity enables zwitterionic behavior in aqueous solutions, influencing solubility and reaction kinetics.

Comparative Reactivity

Reactivity differs from structurally similar compounds:

| Compound | Key Difference | Reactivity Trend |

|---|---|---|

| Benzylamino-acetic acid | Lacks methyl group | Lower steric hindrance → faster substitution |

| 4-Chloro-benzylamino-acetic acid | Electron-withdrawing Cl | Enhanced oxidation resistance |

Research Findings

-

Catalytic Effects : Lewis acids like SnCl₄ lower activation energy in substitution reactions (ΔG‡ reduced by ~10 kcal/mol) .

-

Solvent Impact : Polar aprotic solvents (e.g., DMF) accelerate alkylation rates by 3x compared to toluene .

Mechanistic Insights

科学研究应用

Synthesis and Chemical Properties

The synthesis of (4-Methyl-benzylamino)-acetic acid typically involves the reaction of 4-methyl-benzylamine with acetic acid. This process can yield high purity and yield, making it suitable for further applications in drug development and chemical research. The compound's structure allows for modifications that can enhance its biological activity.

Anticancer Properties

Research has indicated that compounds containing the 4-(aminomethyl)benzamide fragment, which includes this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, certain analogs demonstrated potent inhibitory effects against RTKs such as EGFR and HER-2, suggesting potential as anticancer agents .

Antibacterial Effects

The antibacterial properties of this compound derivatives have been evaluated against a range of Gram-positive bacteria, including multidrug-resistant strains. In vitro studies have shown that these compounds possess minimum inhibitory concentration (MIC) values indicating effective antibacterial activity . Such properties make them candidates for developing new antibiotics.

Neurological Disorders

The compound has been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in developing treatments for conditions like depression or anxiety .

Diabetes Management

Recent studies have explored the role of this compound in managing diabetes-related complications, particularly diabetic retinopathy. The compound has shown promise in reducing retinal vascular leakage in animal models, indicating its potential as a therapeutic agent for diabetic eye diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various compounds including this compound derivatives, researchers found that certain analogs exhibited over 90% inhibition against EGFR at low concentrations (10 nM). This highlights the compound's potential as a targeted therapy in cancer treatment .

Case Study 2: Antibacterial Evaluation

A series of derivatives were synthesized and tested for antibacterial activity against multidrug-resistant strains. The most potent compounds displayed MIC values as low as 2 µg/mL, showcasing their potential utility in clinical settings .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of (4-Methyl-benzylamino)-acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.

相似化合物的比较

Similar Compounds

Benzylamine: Lacks the methyl and acetic acid groups.

4-Methylbenzylamine: Similar structure but without the acetic acid moiety.

Phenylacetic acid: Contains the acetic acid group but lacks the benzylamine moiety.

Uniqueness

(4-Methyl-benzylamino)-acetic acid is unique due to the presence of both the benzylamine and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry.

生物活性

(4-Methyl-benzylamino)-acetic acid (MBAA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MBAA, supported by relevant data and case studies.

Chemical Structure and Properties

MBAA is characterized by its unique structure, which includes a methyl group and an amino acid backbone. The molecular formula is CHNO, and it has a molecular weight of approximately 179.22 g/mol. The compound's structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

Antimicrobial Properties

Research has indicated that MBAA exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated that MBAA inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for MBAA against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported in the range of 50-100 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Activity

MBAA has also been investigated for its anticancer properties. Studies have shown that MBAA induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to exert its effects by modulating key signaling pathways associated with cell proliferation and survival. For instance, MBAA has been found to inhibit the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities of MBAA

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | References |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 100 µg/mL | ||

| Anticancer | Breast cancer cells | IC50 = 25 µM | |

| Colon cancer cells | IC50 = 30 µM |

The mechanism by which MBAA exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : MBAA has been shown to inhibit specific enzymes that are crucial for microbial survival and cancer cell proliferation.

- Receptor Interaction : The compound may interact with various receptors on cell surfaces, influencing signaling cascades that regulate cell growth and apoptosis.

- Oxidative Stress Induction : MBAA can increase the production of reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent cell death in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of MBAA demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, highlighting its potential use in treating biofilm-associated infections .

- Cancer Cell Line Studies : In a comparative analysis of several compounds, MBAA exhibited superior anticancer activity compared to traditional chemotherapeutic agents in vitro, suggesting it may serve as a lead compound for further drug development .

属性

IUPAC Name |

2-[(4-methylphenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBYHWQHNZFDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964534 | |

| Record name | N-[(4-Methylphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-38-5 | |

| Record name | N-[(4-Methylphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。